molecular formula C20H23ClN2O3 B5659818 9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5659818
M. Wt: 374.9 g/mol
InChI Key: TWEZPGKYUFWEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of spiro compounds, including those similar to our compound of interest, typically involves intricate chemical reactions that allow for the creation of the spirocyclic core. For example, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the complexity and innovation required in synthesizing such structures (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of spiro compounds, including our target molecule, is characterized by the presence of a spirocyclic framework, where two or more rings are joined at a single carbon atom. The structure is further complicated by the presence of various functional groups attached to this framework. High-resolution techniques like X-ray crystallography and NMR spectroscopy are essential tools for elucidating these complex structures (Fun et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds, including "9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol," can undergo a variety of chemical reactions due to the presence of multiple reactive sites. These reactions include but are not limited to, nucleophilic substitutions, electrophilic additions, and cyclization reactions. The chemical properties of these compounds are influenced by the nature of the substituents attached to the spirocyclic core (Clark et al., 1983).

Physical Properties Analysis

The physical properties of "9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol" and similar compounds are determined by their molecular structure. These properties include melting points, boiling points, solubility in various solvents, and crystal structure. Such properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of our compound of interest are significantly influenced by its molecular framework and the electronic effects of its substituents. These properties include reactivity towards acids and bases, oxidation and reduction potential, and the ability to participate in various chemical reactions. The unique spirocyclic structure of the molecule contributes to its distinct chemical properties, making it a subject of interest in chemical synthesis and pharmaceutical research (Pardhasaradhi et al., 1998).

properties

IUPAC Name

(7-chloro-2-methylquinolin-4-yl)-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-13-11-16(15-5-4-14(21)12-17(15)22-13)19(25)23-8-6-20(7-9-23)18(24)3-2-10-26-20/h4-5,11-12,18,24H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZPGKYUFWEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)N3CCC4(CC3)C(CCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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